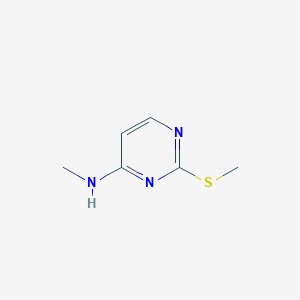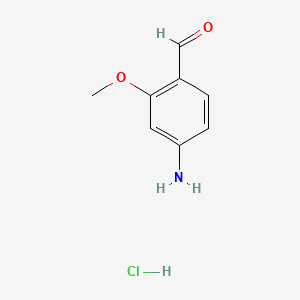
3,5-Dichloroaniline-2,4,6-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloroaniline-2,4,6-d3 is a deuterated derivative of 3,5-dichloroaniline, a compound consisting of an aniline ring substituted with two chlorine atoms at the 3 and 5 positions. The deuterium atoms replace the hydrogen atoms at the 2, 4, and 6 positions. This compound is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Dissolve 2,4-dichloroaniline in hydrochloric acid or sulfuric acid to form 2,4-dichloroaniline hydrochloride or sulfate.
Step 2: Add bromine at room temperature while stirring to obtain the hydrochloride or sulfate of 2-bromo-4,6-dichloroaniline.
Step 3: Add ethanol or isopropanol to the reaction mixture, cool to about 0°C, and add an aqueous solution of sodium nitrite. Continue stirring for 30-50 minutes, then slowly increase the temperature until boiling, evaporating out 3,5-dichlorobromobenzene.
Industrial Production Methods:
Chlorination and Rectification: 4-chloro-2-nitrotoluene is chlorinated, rectified, and separated to obtain 4,6-dichloro-o-nitrotoluene.
Oxidation and Hydrogenation: 4,6-dichloro-o-nitrotoluene is oxidized and hydrogenated to obtain 4,6-dichloroamino benzoic acid.
Decarboxylation: The 4,6-dichloroamino benzoic acid is decarboxylated to produce 3,5-dichloroaniline.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,5-Dichloroaniline-2,4,6-d3 can undergo oxidation reactions, forming various oxidation products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Various chlorinated and deuterated aniline derivatives.
Reduction Products: Different amine derivatives.
Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
3,5-Dichloroaniline-2,4,6-d3 is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of dyes and herbicides.
Biology: Studying the effects of chlorinated anilines on biological systems.
Medicine: Investigating potential pharmaceutical applications.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,5-Dichloroaniline-2,4,6-d3 involves its interaction with various molecular targets and pathways. It can affect the activity of enzymes and proteins, leading to changes in cellular processes. The compound’s chlorinated and deuterated structure allows it to interact uniquely with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
Comparison: 3,5-Dichloroaniline-2,4,6-d3 is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This makes it particularly useful in studies involving isotopic labeling and tracing. Compared to other dichloroanilines, it may exhibit different reactivity and interaction with biological systems .
Propriétés
Formule moléculaire |
C6H5Cl2N |
|---|---|
Poids moléculaire |
165.03 g/mol |
Nom IUPAC |
3,5-dichloro-2,4,6-trideuterioaniline |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i1D,2D,3D |
Clé InChI |
UQRLKWGPEVNVHT-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)









